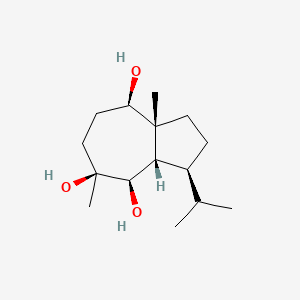
Reneilmol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves strategic methodologies such as reticular synthesis, which is highlighted for its role in creating materials with predetermined structures and properties. This approach uses secondary building units to direct the assembly of ordered frameworks, epitomizing a conceptual strategy aimed at overcoming the challenge of designing new materials from molecular building blocks (O. Yaghi et al., 2003). Additionally, the total synthesis of diarylheptanoid natural products, like renealtins A and B, through asymmetric dihydroxylation and oxy-Michael addition, offers a glimpse into efficient synthetic routes that could be relevant to Reneilmol (G. Sabitha et al., 2007).
Molecular Structure Analysis
Understanding the molecular structure of compounds is crucial for predicting their behavior and interactions. Techniques such as noncovalent synthesis leverage physical-organic chemistry to create aggregates, illustrating the significance of molecular self-assembly in constructing complex structures (G. Whitesides et al., 1995). This approach, emphasizing the role of noncovalent bonds in building molecular aggregates, can be pivotal in deciphering the molecular structure of Reneilmol.
Chemical Reactions and Properties
The synthesis and functionalization of molecules, including those with complex structures like Reneilmol, often depend on understanding their chemical reactions and properties. Research into cucurbiturils, for example, showcases how molecular containers can form stable complexes with a variety of guests, indicating the diverse chemical reactivity and potential applications of such compounds (Khaleel I. Assaf & W. Nau, 2015).
Physical Properties Analysis
The analysis of physical properties is integral to the application and functionality of chemical compounds. Molecular modeling techniques have been employed to examine the physical properties of alkanes, providing valuable insights into boiling points, molar volumes, and critical temperatures which are essential for understanding the behavior of chemical compounds in various conditions (D. Needham et al., 1988).
Chemical Properties Analysis
Exploring the chemical properties of compounds involves a detailed investigation of their reactivity and stability. The concept of total synthesis in metal nanoclusters, aiming for precision at the atomic level, highlights the evolving capabilities in chemical synthesis that could be applied to understanding and manipulating the chemical properties of Reneilmol-like compounds (Qiaofeng Yao et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(17)12(10)14/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVQJFBJHKRROA-ZYIYBEKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1C(C(CCC2O)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]1[C@H]([C@@](CC[C@H]2O)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reneilmol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

